ERK1/2 inhibitor 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

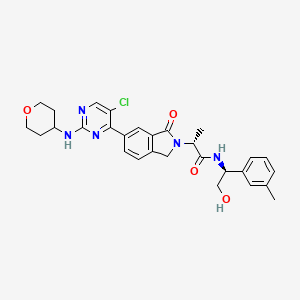

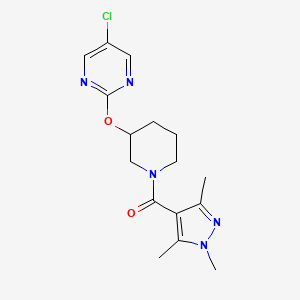

ERK1/2 inhibitor 1 is a potent, orally bioavailable ERK1/2 inhibitor, showing 60% inhibition at 1 nM and an IC50 of 3.0 nM against ERK1 and ERK2 . The RAS-regulated RAF-MEK1/2-ERK1/2 signalling pathway is de-regulated in a variety of cancers due to mutations in receptor tyrosine kinases (RTKs), negative regulators of RAS (such as NF1) and core pathway components themselves (RAS, BRAF, CRAF, MEK1 or MEK2) .

Synthesis Analysis

The synthesis of ERK1/2 inhibitors has been reported in several studies . For instance, the development of a potent and selective ERK1/2 inhibitor, AZD0364, has been reported . Another study identified a potential novel covalent ERK inhibitor, Laxiflorin B, which is a herbal compound with anticancer activity .

Chemical Reactions Analysis

The chemical reactions involving ERK1/2 inhibitors have been discussed in several studies . For instance, one study reported the identification of a potent and selective ERK1/2 inhibitor that prevents activation of ERK1/2 and inhibits activation of downstream targets .

Physical And Chemical Properties Analysis

The physical and chemical properties of ERK1/2 inhibitors have been discussed in several studies .

Wissenschaftliche Forschungsanwendungen

High Throughput Assay for Substrate-Selective Inhibitors

ERK1/2 inhibitors, especially those selective for ERK1/2 substrates, are significant in cancer research due to their potential to target specific substrates involved in tumor survival and proliferation. A high throughput assay developed by Miller et al. (2017) aims to discover substrate selective ERK1/2 inhibitors, potentially offering a larger therapeutic window compared to conventional inhibitors. This approach targets a substrate-binding pocket in the ERK1/2 catalytic domain, indicating a new direction in developing non-conventional ERK1/2 inhibitors (Miller, Muftuoglu, & Turk, 2017).

Therapeutic Strategy for Tumors with MAPK Mutations

ERK1/2 inhibitors have shown clinical efficacy in treating tumors with mitogen-activated protein kinase (MAPK) upstream target mutations, as described by Miao and Tian (2020). These inhibitors may effectively combat cancers with altered MAPK upstream pathways and overcome resistance to MAPK inhibitors, suggesting their significant role in cancer therapeutics (Miao & Tian, 2020).

Inhibiting Apoptosis in Cervical Cancer

Bai et al. (2015) investigated the effects of the ERK1/2 inhibitor U0126 on cervical cancer cells. They found that inhibiting ERK1/2 proteins with U0126 resulted in reduced proliferation and promoted apoptosis of cervical cancer cells, suggesting the potential of ERK1/2 inhibitors in cervical cancer therapies (Bai et al., 2015).

Combination Therapy in Leukemia

In leukemia research, the combination of ERK2 inhibitor VX-11e with voreloxin has been studied for synergistic anti-proliferative and pro-apoptotic effects. Jasek-Gajda et al. (2019) found that this combination significantly decreased ERK activation in leukemia cell lines, suggesting a potential therapeutic strategy in leukemia treatment (Jasek-Gajda et al., 2019).

Novel Inhibitor Development

Ward et al. (2017) highlighted the development of novel, potent, and selective reversible ERK1/2 inhibitors. Their work emphasizes the importance of inhibitor binding mode information from X-ray crystal structures in evolving chemical series for potential in vivo antitumor efficacy experiments (Ward et al., 2017).

Role in Retinal Pigment Epithelium and Retinal Degeneration

Pyakurel et al. (2017) studied the role of ERK1/2 in the retinal pigment epithelium (RPE), revealing that the loss of ERK1/2 activity can lead to significant ocular issues, including retinal degeneration. This research underscores the importance of ERK1/2 in the viability of RPE and photoreceptor cells, providing insights into potential ocular side effects of ERK pathway inhibitors (Pyakurel et al., 2017).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with ERK1/2 inhibitors have been reported in several studies . For instance, one study reported that the novel ERK1/2 kinase inhibitor ulixertinib displayed an acceptable safety profile and had clinical activity in patients whose tumors had mutations in the MAPK cell-signaling pathway .

Zukünftige Richtungen

The future directions for the application of ERK1/2 inhibitors have been discussed in several studies . For example, one review described the mechanism and types of ERK1/2 inhibitors, summarised the current development status of small-molecule ERK1/2 inhibitors, including the preclinical data and clinical study progress, and discussed the future research directions for the application of ERK1/2 inhibitors .

Eigenschaften

IUPAC Name |

(2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-2-hydroxy-1-(3-methylphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClN5O4/c1-17-4-3-5-19(12-17)25(16-36)33-27(37)18(2)35-15-21-7-6-20(13-23(21)28(35)38)26-24(30)14-31-29(34-26)32-22-8-10-39-11-9-22/h3-7,12-14,18,22,25,36H,8-11,15-16H2,1-2H3,(H,33,37)(H,31,32,34)/t18-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOJEECXVUMYMF-IQGLISFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CO)NC(=O)C(C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CO)NC(=O)[C@@H](C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ERK1/2 inhibitor 1 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2406971.png)

![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)

![7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406975.png)

![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)